
Diaminopropionoyl tripeptide-33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminopropionoyl tripeptide-33 is a bioactive peptide known for its protective effects on skin cells. It is primarily used in cosmetic formulations to safeguard skin from ultraviolet (UV) radiation-induced DNA damage. This compound is effective in preventing premature aging by inhibiting the carbonylation of proteins and enhancing the DNA repair system .
Vorbereitungsmethoden
Diaminopropionoyl tripeptide-33 is synthesized through the reaction of 2,3-diaminopropionic acid with a tripeptide sequence. The synthetic route involves standard peptide synthesis techniques, which include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The reaction conditions typically involve the use of coupling reagents such as carbodiimides and protecting groups to ensure the selective formation of peptide bonds .
Analyse Chemischer Reaktionen
Diaminopropionoyl tripeptide-33 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species (ROS), which can be detrimental to the peptide’s stability.
Reduction: Reduction reactions can help in stabilizing the peptide by preventing the formation of disulfide bonds.
Substitution: This reaction can occur at the amino acid residues, leading to modifications in the peptide structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diaminopropionoyl tripeptide-33 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide is studied for its role in protecting skin cells from UV-induced damage and its potential in enhancing DNA repair mechanisms.
Medicine: Research is ongoing to explore its potential in preventing skin aging and treating skin disorders caused by UV radiation.
Industry: It is widely used in the cosmetic industry as an active ingredient in anti-aging and photoprotective skincare products .
Wirkmechanismus
Diaminopropionoyl tripeptide-33 exerts its effects by inhibiting the carbonylation of proteins, which is a process that leads to protein degradation and cellular damage. The peptide combats the formation of reactive carbon species (RCS) and protects DNA from UV-induced damage. It enhances the DNA repair system by promoting the activity of repair enzymes and protecting keratinocytes and fibroblasts from oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Diaminopropionoyl tripeptide-33 is unique in its ability to protect skin cells from both UVA and UVB radiation. Similar compounds include:
Palmitoyl tripeptide-1: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used for its anti-wrinkle effects.
Copper tripeptide-1: Known for its wound healing and anti-inflammatory properties.
This compound stands out due to its dual action of protecting against UV-induced DNA damage and enhancing the DNA repair system .
Eigenschaften
Molekularformel |
C17H27N7O6 |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-(2,3-diaminopropanoyloxyamino)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C17H27N7O6/c1-9(23-30-17(29)11(19)6-18)15(26)24-4-2-3-13(24)14(25)22-12(16(27)28)5-10-7-20-8-21-10/h7-9,11-13,23H,2-6,18-19H2,1H3,(H,20,21)(H,22,25)(H,27,28)/t9-,11?,12-,13-/m0/s1 |
InChI-Schlüssel |
HJCFQAVJKASLBG-BSCFELCMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Kanonische SMILES |
CC(C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)O)NOC(=O)C(CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



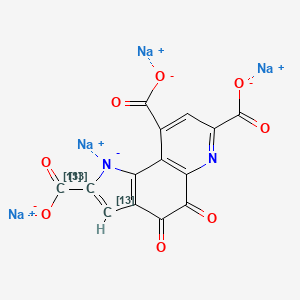

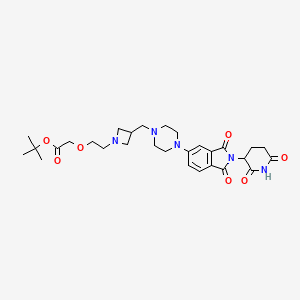
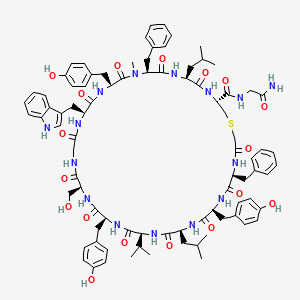
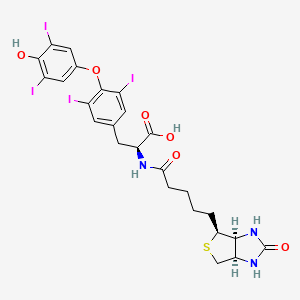
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
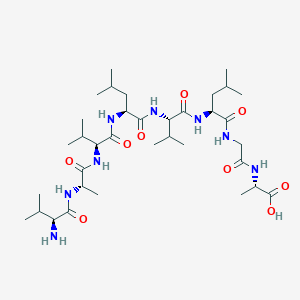
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16Z,21S)-9-(4-aminobutyl)-21-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-3-(cyclohexylmethyl)-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375727.png)


